4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole
Description
4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole (CAS: 325744-41-0) is a heterocyclic compound featuring an isoxazole core substituted with a chloromethyl group at position 4 and a 4-methoxyphenyl group at position 5. Its molecular formula is C₁₁H₁₀ClNO₂, with a molecular weight of 223.66 g/mol. The compound is of interest in medicinal chemistry due to the bioactivity of isoxazole derivatives, which are known for antifungal, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
4-(chloromethyl)-5-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-9(6-12)7-13-15-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRQZGTOKDGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
- 4-Methoxybenzaldehyde or derivatives serve as the aryl source for the 4-methoxyphenyl substituent.
- The aldehyde is converted into the corresponding oxime by reaction with hydroxylamine hydrochloride in ethanol under reflux.
- The oxime is subsequently halogenated to form a nitrile oxide intermediate, typically using chlorinating agents such as tosyl chloride in the presence of a base like sodium carbonate or tert-butyl alcohol as solvent.
Nitrile Oxide Cycloaddition
- The nitrile oxide intermediate undergoes 1,3-dipolar cycloaddition with an alkyne bearing a chloromethyl substituent or a precursor that can be transformed into a chloromethyl group post-cycloaddition.
- Microwave irradiation or conventional heating can be employed to facilitate the cycloaddition, improving yields and reducing reaction times.
Introduction of Chloromethyl Group
- Chloromethylation can be achieved either by using chloromethyl-substituted alkynes in the cycloaddition step or by post-cycloaddition functionalization.
- Post-synthesis chloromethylation involves treatment of the isoxazole ring with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.
Alternative Synthetic Routes and Derivative Preparation
Research has also demonstrated the synthesis of related isoxazole derivatives starting from 4-methoxyaniline:
- 4-Methoxyaniline is acetylated using acetyl chloride under reflux to yield N-(4-methoxyphenyl)acetamide.
- This intermediate is hydrolyzed with sodium hydroxide and reacted with aromatic aldehydes to form N-(4-methoxyphenyl)-3-phenylpropanamide derivatives.
- These amides are then treated with hydroxylamine hydrochloride in ethanol under reflux to cyclize into 4,5-dihydroisoxazole derivatives, which can be further functionalized to introduce chloromethyl groups or other substituents.
This method provides a modular approach to synthesize substituted isoxazoles with diverse substituents, including 4-methoxyphenyl groups.
Comparative Data Table of Preparation Methods
Research Findings and Observations
- Metal-free synthetic routes provide an environmentally benign and efficient pathway to isoxazole derivatives, avoiding heavy metal catalysts.
- Microwave-assisted synthesis accelerates reaction rates and improves yields in the cycloaddition step.
- The use of 4-methoxyphenyl substituents enhances the biological activity profile of the isoxazole derivatives, making these compounds promising for pharmaceutical applications.
- Chloromethylation strategies are crucial for introducing reactive sites on the isoxazole ring, enabling further functionalization or conjugation.
- Analytical characterization (IR, NMR, Mass Spectrometry) confirms the successful synthesis and purity of the target compounds.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its structural similarity to natural substrates makes it useful in biochemical assays.
Medicine: Research has indicated that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory and anticancer properties. These derivatives are being explored for their therapeutic potential.
Industry: In the chemical industry, the compound is used in the development of new materials and as a building block for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole with structurally related isoxazole derivatives:
Key Observations :
- Positional Isomerism : Substitution at positions 4 and 5 (target compound) versus 3 and 5 (e.g., 3-phenyl-5-(4-methoxyphenyl)isoxazole) significantly alters electronic and steric profiles. For example, 3,5-disubstituted analogs show stronger antifungal activity due to optimized aromatic stacking interactions .
- Functional Group Flexibility : The chloromethyl group in the target compound enables derivatization (e.g., nucleophilic substitution), whereas methyl or cyclopropyl groups (as in other analogs) limit reactivity .
Physicochemical Properties
- Solubility: The 4-methoxyphenyl group improves solubility in polar solvents (e.g., DMSO) compared to nonpolar analogs like 3-(4-chlorophenyl) derivatives.
- Thermal Stability : Melting points vary widely; for example, 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole melts at 103–105°C , while the target compound is a liquid at room temperature .
Biological Activity
4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClN\O
- CAS Number : 2090262-49-8
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Isoxazole derivatives have demonstrated the ability to modulate enzyme activity, particularly in anti-inflammatory and anticancer pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
- Antimicrobial Activity : Similar compounds have shown efficacy against fungal pathogens like Aspergillus niger, suggesting potential antifungal properties.
- Cell Signaling Modulation : The compound influences cellular signaling pathways that regulate immune responses and cell proliferation .
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Studies indicate that isoxazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. The compound has been evaluated for its potential against:
- Breast Cancer : It has shown promise in inhibiting proliferation in MCF-7 and MDA-MB-231 cell lines .
- Leukemia : The compound demonstrated cytotoxicity comparable to established chemotherapeutics like doxorubicin against leukemia cell lines .
Anti-inflammatory Effects
Research highlights the anti-inflammatory properties of isoxazole derivatives, with specific emphasis on:
- COX-2 Inhibition : The compound selectively inhibits COX-2, reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness parallels that of standard antifungal agents, indicating its potential as a therapeutic agent in infectious diseases .
Data Tables
Case Studies
- Anti-cancer Study : A study evaluated the effects of various isoxazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant apoptosis induction in cancer cells through dose-dependent mechanisms .
- Inflammation Model : In vivo studies demonstrated that the compound reduced carrageenan-induced paw edema in mice, confirming its anti-inflammatory effects via COX inhibition .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common approach involves multi-step synthesis starting with oximerization of substituted benzaldehydes, followed by cyclization with acetoacetate derivatives and chlorination using agents like phosphorus pentachloride. For example, chlorination of intermediates (e.g., hydroxyl-containing isoxazoles) with PCl₅ under controlled anhydrous conditions ensures high yields . Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. toluene), and reaction time to mitigate side reactions like over-chlorination.
Q. How is X-ray crystallography employed to resolve the molecular geometry and substituent effects in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals bond lengths, dihedral angles, and steric interactions. For structurally analogous isoxazoles, XRD data show that substituents (e.g., 4-methoxyphenyl) induce torsional strain, deviating from planarity by 38–44° . Researchers should compare crystallographic parameters (e.g., C–C bond lengths in the isoxazole ring) to reference structures to identify electronic or steric distortions.
Q. What spectroscopic techniques are critical for characterizing intermediates and final products?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., isoxazole ring protons at δ 6.2–7.8 ppm) and DEPT experiments to distinguish CH₂/CH₃ groups.
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1740 cm⁻¹ in ester intermediates) .
- HRMS : Confirm molecular weights with <2 ppm error to validate purity.
Advanced Research Questions
Q. How do computational methods like quantum chemical calculations enhance reaction design for this compound?
- Methodological Answer : Transition-state modeling (e.g., DFT at the B3LYP/6-31G* level) predicts activation energies for chlorination or cyclization steps. For example, reaction path searches can identify optimal intermediates and bypass side reactions like dimerization . Coupling computational results with experimental validation (e.g., monitoring via LC-MS) reduces trial-and-error iterations by >50% .
Q. What strategies resolve contradictions in substituent effects on reactivity and bioactivity?
- Methodological Answer : Steric and electronic effects of substituents (e.g., methoxy vs. chloro groups) can be analyzed via Hammett plots or comparative XRD studies. For instance, elongation of the C2–C9 bond (1.359 Å vs. 1.337 Å in simpler analogs) suggests steric hindrance from bulky substituents . Bioactivity discrepancies (e.g., antimicrobial potency) require structure-activity relationship (SAR) studies with systematically varied derivatives .
Q. How can researchers address challenges in regioselective functionalization of the isoxazole ring?
- Methodological Answer : Regioselectivity in electrophilic substitution is influenced by directing groups. For example, the chloromethyl group at position 4 activates the adjacent position for nucleophilic attack. Computational electrostatic potential maps (ESP) can predict reactive sites, guiding functionalization (e.g., Suzuki coupling at position 5) .
Q. What experimental protocols ensure reproducibility in scaling up synthesis?
- Methodological Answer :
- Process Control : Use inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Purification : Optimize column chromatography gradients (e.g., hexane/EtOAc) or employ recrystallization from n-hexane/benzene (1:1) for high-purity crystals .
Data Analysis and Optimization
Q. How do data-driven approaches improve yield and purity in multi-step syntheses?
- Methodological Answer : Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal conditions (solvent, catalyst, temperature) for each step. For chlorination, models prioritize PCl₅ over SOCl₂ due to higher selectivity in anhydrous environments .
Q. What statistical methods are used to validate structural or mechanistic hypotheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
